6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
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Overview
Description
6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is not fully understood. However, it has been proposed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has been reported to exhibit significant anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. These include:
1. Investigating its potential use as an antipsychotic and antidepressant agent.
2. Exploring its mechanism of action in more detail.
3. Developing more efficient and cost-effective synthesis methods.
4. Investigating its potential use in combination therapy with other anticancer agents.
5. Developing more water-soluble derivatives for better bioavailability and pharmacokinetics.
6. Investigating its potential use in the treatment of other inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 4-methylbenzaldehyde with malonic acid in the presence of a base to form 4-methyl-2,4-dihydroxy-3-oxobutanoic acid. The second step involves the cyclization of the intermediate product with phosphorus oxychloride to form 6,8-dichloro-3-(4-methylphenyl)-4H-chromen-4-one. The final step involves the reaction of the intermediate product with piperazine and formaldehyde to form the target compound.
Scientific Research Applications
6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use as an antipsychotic and antidepressant agent.
properties
IUPAC Name |
6,8-dichloro-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-14-2-4-17(5-3-14)25-8-6-24(7-9-25)12-15-13-27-21-18(20(15)26)10-16(22)11-19(21)23/h2-5,10-11,13H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBZUSSKOARKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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